molecular formula C9H6N6O3 B3059601 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- CAS No. 891-64-5

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

Cat. No.: B3059601
CAS No.: 891-64-5
M. Wt: 246.18 g/mol
InChI Key: GBJMWHBPMHYWGE-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-: is a chemical compound with the molecular formula C9H6N6O3 . It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three cyanomethoxy groups attached to the triazine ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- can be synthesized through the reaction of 1,3,5-triazine with cyanomethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution of hydrogen atoms on the triazine ring with cyanomethoxy groups .

Industrial Production Methods: Industrial production of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its cyanomethoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is unique due to its three cyanomethoxy groups, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2-[[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJMWHBPMHYWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008645
Record name 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891-64-5
Record name 2,4,6-Tricyanomethoxy-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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